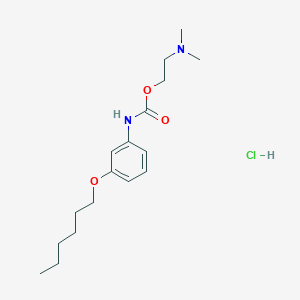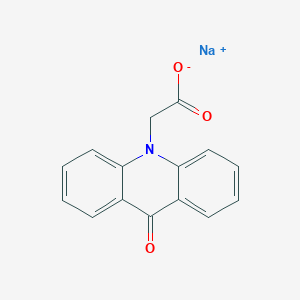
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Peptide Coupling and Enzymatic Substrate Synthesis
- A study by Brunel, Salmi, and Letourneux (2005) in "Tetrahedron Letters" highlights the use of a reagent, Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), which is efficient for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method facilitates the synthesis of various substituted amino acid derivatives, illustrating its usefulness in creating important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).
Isoxazolecarboxylates Synthesis
- Schenone et al. (1991) in the "Journal of Heterocyclic Chemistry" describe the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride, leading to high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters are then hydrolyzed to their corresponding carboxylic acids, showcasing a method for producing isoxazolecarboxylates (Schenone, Fossa, & Menozzi, 1991).
Polycation Hydrolysis and Biomaterial Applications
- Research by Ros et al. (2018) in "Macromolecules" investigates the hydrolytic stabilities of ester groups in polymers based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate. This study is significant for applications in biomaterials and wastewater treatment, providing insights into the tunability of polymer hydrolysis rates (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).
Hydrogel Formation for Drug Delivery and Tissue Engineering
- A study by Zhang et al. (2005) in "Biomaterials" presents a method using carbodiimide chemistry for creating pH-sensitive hydrogel membranes. This technique is applicable in drug delivery and tissue engineering, demonstrating the formation of ester bonds between hydroxyl and carboxyl groups in carboxymethyl dextran (CM-dextran) (Zhang, Tang, Bowyer, Eisenthal, & Hubble, 2005).
Surface Chemistry in Biochips and Biosensors
- The work of Wang et al. (2011) in "Langmuir" explores the EDC/NHS (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide/N-hydroxysuccinimide) activation of poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) brushes. This research is crucial for the performance of biochips, biosensors, and biomaterials, showing different activation mechanisms and amidation reactions on these surfaces (Wang, Yan, Liu, Zhou, & Xiao, 2011).
Eigenschaften
CAS-Nummer |
68097-61-0 |
|---|---|
Produktname |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Molekularformel |
C17H29ClN2O3 |
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-12-21-16-10-8-9-15(14-16)18-17(20)22-13-11-19(2)3;/h8-10,14H,4-7,11-13H2,1-3H3,(H,18,20);1H |
InChI-Schlüssel |
OOBGSDAKPIVYGD-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
Kanonische SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)









